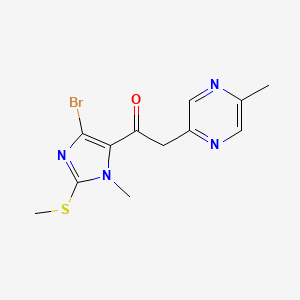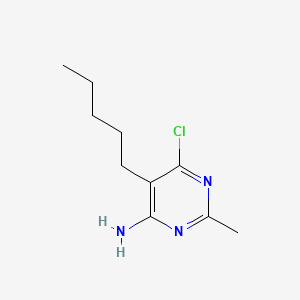
Pyrimidine, 4-amino-6-chloro-2-methyl-5-pentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-methyl-5-pentylpyrimidin-4-amine is a pyrimidine derivative, a class of compounds known for their wide range of pharmacological applications. Pyrimidine derivatives are commonly found in nature and are integral components of DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-5-pentylpyrimidin-4-amine typically involves the chlorination of a pyrimidine precursor followed by alkylation and amination reactions. The specific synthetic route may vary, but a common method involves:
Chlorination: Introduction of a chlorine atom at the 6th position of the pyrimidine ring.
Alkylation: Addition of a pentyl group at the 5th position.
Amination: Introduction of an amino group at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions such as temperature and pressure are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
6-chloro-2-methyl-5-pentylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
科学的研究の応用
6-chloro-2-methyl-5-pentylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 6-chloro-2-methyl-5-pentylpyrimidin-4-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 6-chloro-2-methyl-5-ethylpyrimidin-4-amine
- 6-chloro-2-methyl-5-propylpyrimidin-4-amine
- 6-chloro-2-methyl-5-butylpyrimidin-4-amine
Uniqueness
6-chloro-2-methyl-5-pentylpyrimidin-4-amine is unique due to its specific pentyl substitution, which can influence its chemical properties and biological activities. This uniqueness makes it a valuable compound for specific research and industrial applications .
特性
CAS番号 |
102207-71-6 |
|---|---|
分子式 |
C10H16ClN3 |
分子量 |
213.71 g/mol |
IUPAC名 |
6-chloro-2-methyl-5-pentylpyrimidin-4-amine |
InChI |
InChI=1S/C10H16ClN3/c1-3-4-5-6-8-9(11)13-7(2)14-10(8)12/h3-6H2,1-2H3,(H2,12,13,14) |
InChIキー |
LPDRPEQCLGHDDC-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(N=C(N=C1Cl)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol](/img/structure/B12908260.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908266.png)

![2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12908290.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
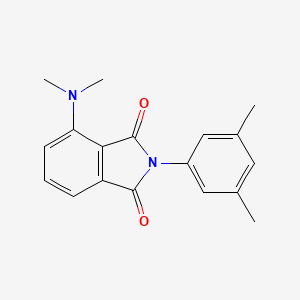
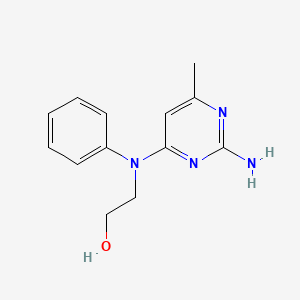
![1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12908312.png)
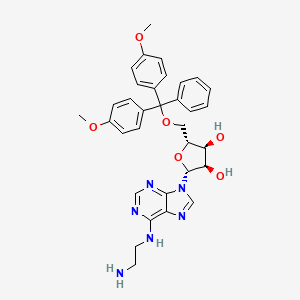

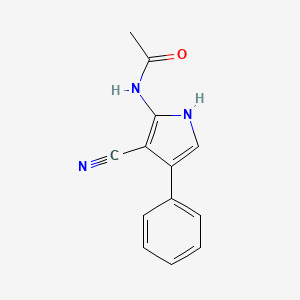
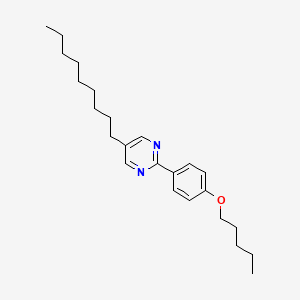
![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
